1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one
Description
1-{8-azabicyclo[321]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one is a complex organic compound featuring a bicyclic structure with an azabicyclo[321]octane core
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-22(20,21)16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJWOZHEDYXREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, such as:
- Oxidation : Using agents like potassium permanganate to produce ketones or carboxylic acids.
- Reduction : Employing lithium aluminum hydride to generate alcohols.
- Nucleophilic Substitution : Utilizing sodium hydride in dimethylformamide for targeted substitutions.
These reactions enable chemists to modify the compound's structure to enhance its biological activity or improve pharmacokinetic properties .
Biology
The compound is under investigation for its potential biological activities, particularly in medicinal chemistry. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating enzyme or receptor activity. The azabicyclo[3.2.1]octane core could facilitate interactions that are significant for drug development .
Medicine
In the field of medicine, this compound is being explored for its therapeutic properties:
- Drug Development : The compound's structural features suggest it may have applications in developing new pharmaceuticals, particularly those targeting neurological or oncological conditions.
- Therapeutic Potential : Its unique interactions with biological targets may lead to innovative treatments for diseases where current therapies are inadequate .
Industrial Applications
While specific industrial applications of this compound are not extensively documented, its role as a precursor in the synthesis of novel materials and chemicals is notable. The principles of large-scale organic synthesis apply here, emphasizing the need for optimizing reaction conditions to maximize yield and purity.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Activity : Research has indicated that similar compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth .
- Neurological Research : Investigations into compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core can interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are synthesized via palladium-catalyzed reactions.
2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds are synthesized through epimerization-lactamization cascade reactions and have similar structural features.
Uniqueness
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methanesulfonylphenyl)propan-1-one is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological properties.
Structure
The compound can be characterized by its unique bicyclic framework, which contributes to its biological activity. The structural formula is represented as follows:
Molecular Weight
- Molecular Weight : 320.41 g/mol
Key Functional Groups
- Methanesulfonyl Group : Imparts polar characteristics, enhancing solubility.
- Bicyclic System : Provides rigidity and influences receptor interactions.
Pharmacological Profile
- Receptor Interactions : The compound has been studied for its interactions with various receptors, particularly the mu-opioid receptor (MOR). It acts as an antagonist, which may have implications in pain management and addiction therapies .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including fungi and bacteria. For instance, related compounds have shown efficacy against Candida albicans and other fungal strains .
- Neuropharmacological Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on the bicyclic structure were synthesized and tested for their antifungal activity against Candida albicans. The most promising compounds demonstrated significant inhibition of fungal growth with minimal cytotoxicity to human cell lines, suggesting a favorable therapeutic index .
Case Study 2: Opioid Receptor Modulation
In a study examining the effects on opioid receptors, the compound was found to effectively block the activation of MOR in vitro. This suggests potential applications in developing treatments for opioid dependence and pain management without the addictive properties associated with traditional opioids .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Remarks |
|---|---|---|
| Parent Compound | Moderate activity | Base for further modifications |
| Methanesulfonyl Derivative | Enhanced solubility | Improved bioavailability |
| Bicyclic Analog | Increased receptor affinity | Potential for higher efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
